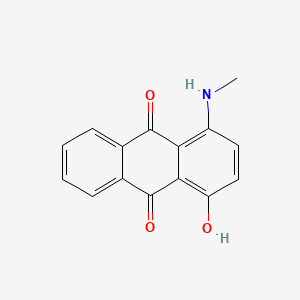

1-Hydroxy-4-(methylamino)anthraquinone

Beschreibung

Contextualization within the Anthraquinone (B42736) Derivative Class

Anthraquinone derivatives are broadly categorized based on the nature and position of their substituents. These modifications to the fundamental anthraquinone structure give rise to a wide spectrum of compounds with diverse applications. They are prominently used as dyes and pigments, with their colors spanning from yellow and red to blue and green, largely dependent on the electron-donating or electron-withdrawing nature of the substituents. google.com For instance, the introduction of electron-donating groups like hydroxyl or amino moieties at specific positions, such as 1, 4, 5, or 8, is known to produce red to blue dyes. google.com

1-Hydroxy-4-(methylamino)anthraquinone, also known under the dye designation Disperse Blue 22, falls into this category of substituted anthraquinones. Its structure, featuring both a hydroxyl and a methylamino group, places it within a class of compounds extensively studied for their tinctorial properties. The synthesis of such derivatives often involves the reaction of a substituted anthraquinone precursor, such as 1,4-dihydroxyanthraquinone (quinizarin) or 1-chloroanthraquinone (B52148), with an appropriate amine. beilstein-journals.orgresearchgate.net

Significance of Substituted Anthraquinones in Contemporary Chemical and Biological Research

The importance of substituted anthraquinones extends far beyond their traditional use as colorants. In recent years, these compounds have garnered significant attention in various fields of scientific research, owing to their diverse biological activities and unique physicochemical properties.

In the realm of medicinal chemistry, anthraquinone derivatives are investigated for a wide range of therapeutic applications. Their planar structure allows them to intercalate with DNA, a mechanism that underpins the anticancer activity of several anthraquinone-based drugs. nih.gov Furthermore, various substituted anthraquinones have demonstrated potential as antibacterial, antifungal, antiviral, and anti-inflammatory agents. frontiersin.orgchemrxiv.org The specific substituents on the anthraquinone core play a crucial role in determining the biological efficacy and mechanism of action. chemrxiv.org

In materials science, the photophysical and electrochemical properties of substituted anthraquinones are being harnessed for the development of advanced functional materials. Their ability to undergo reversible redox reactions makes them promising candidates for organic electrode materials in rechargeable batteries. ikm.org.my The color and fluorescence of these compounds, which can be tuned by altering their substituents, also make them valuable in the creation of chemical sensors and molecular probes. Research into the photophysical properties of anthraquinone derivatives, including their absorption and emission spectra, provides valuable insights for these applications.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6373-16-6 |

|---|---|

Molekularformel |

C15H11NO3 |

Molekulargewicht |

253.25 g/mol |

IUPAC-Name |

1-hydroxy-4-(methylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C15H11NO3/c1-16-10-6-7-11(17)13-12(10)14(18)8-4-2-3-5-9(8)15(13)19/h2-7,16-17H,1H3 |

InChI-Schlüssel |

CLSZOXOVVBCADB-UHFFFAOYSA-N |

SMILES |

CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |

Kanonische SMILES |

CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |

Andere CAS-Nummern |

6373-16-6 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Regioselective Synthesis of 1-Hydroxy-4-(methylamino)anthraquinone

The regioselective synthesis of this compound is a process that requires precise control to ensure the substitution occurs at the desired positions on the anthraquinone (B42736) framework. Chemists have developed several reliable strategies to achieve this, primarily revolving around condensation and amination reactions.

Multi-Step Condensation Reactions

A prevalent method for synthesizing 1-hydroxy-4-substituted-aminoanthraquinones involves the condensation of 1,4-dihydroxyanthraquinone (quinizarin) with an appropriate amine. google.comgoogle.com This reaction is often carried out in the presence of the reduced form of quinizarin (B34044), leucoquinizarin, which is believed to facilitate the process. google.com

The reaction typically employs a mixture of quinizarin and leucoquinizarin (often with leucoquinizarin comprising 20-25% of the mixture), which is reacted with an arylamine or alkylamine in the presence of a condensing agent like boric acid. google.com The use of boric acid is thought to proceed through the formation of a more reactive intermediate with the hydroxyl groups of the quinizarin. The process is generally conducted in a solvent such as ethanol (B145695) or a mixture of alcohol and water. google.com The temperature and reaction time are critical parameters, with reactions often heated for several hours to ensure completion. google.com For instance, heating a mixture of quinizarin, leucoquinizarin, boric acid, and an amine in ethyl alcohol at approximately 78°C for 12 hours is a common procedure. google.com

To prevent the formation of the disubstituted byproduct, 1,4-bis(amino)anthraquinone, the amount of the amine reactant is carefully controlled, often using only a slight excess. google.comgoogle.com After the condensation, the crude product is typically purified by washing with alcohol and water, followed by treatment with a dilute alkaline solution (like sodium hydroxide (B78521) or sodium carbonate) to remove unreacted quinizarin and other acidic impurities. google.com

A notable variation of this method avoids the use of boric acid altogether. This is achieved by performing the condensation in water with an anionic surfactant, which promotes the reaction while maintaining control over the mono-substitution. google.com This approach simplifies the process and reduces the use of potentially hazardous reagents. google.com

Table 1: Examples of Condensation Reactions for Synthesis of 1-Hydroxy-4-aminoanthraquinone Derivatives

| Reactants | Reagents/Solvent | Conditions | Product | Reference |

| Quinizarin, Leucoquinizarin, p-aminophenol | Boric acid, Ethyl alcohol | Heated to 78°C for 12 hours | 1'-hydroxy-4-(4'-hydroxyanilino)-anthraquinone | google.com |

| Quinizarin, Leucoquinizarin, p-(betahydroxyethoxy)-aniline hydrochloride | Boric acid, Sodium hydroxide, Ethyl alcohol | Heated at 78°C for 12 hours | 1-hydroxy-4-(p-beta-hydroxy ethoxy anilino)-anthraquinone | google.com |

| 1,4-dihydroxyanthraquinone, Leuco-1,4-dihydroxyanthraquinone, 2,4,6-trimethylaniline | Ortho-boric acid, 2-methyl-2,4-pentanediol | Heated at 110-115°C, then 130-135°C for 24 hours | 1-hydroxy-4-(2,4,6-trimethylphenylamino)-anthraquinone | google.com |

| Quinizarin, Leucoquinizarin, Aromatic amine | Anionic surfactant, Water | Not specified | 1-hydroxy-4-arylamino-anthraquinone | google.com |

Amination Strategies

Amination strategies provide another route to the target compound, often starting from a pre-functionalized anthraquinone core. A common precursor for this method is a 1-hydroxy-4-halogenanthraquinone, where the halogen atom (typically chlorine or bromine) serves as a good leaving group for nucleophilic aromatic substitution. google.com Reacting this precursor with methylamine (B109427) would lead directly to the desired this compound.

Another important starting material in this context is bromaminic acid, which is 1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid. nih.gov The bromine atom at the 4-position is readily displaced by various amines in a nucleophilic substitution reaction, often catalyzed by copper salts in what is known as the Ullmann condensation. nih.gov While this specific precursor contains additional amino and sulfonic acid groups, the principle of substituting a bromine atom is a fundamental amination strategy.

Furthermore, direct amination of 1,4-dihydroxyanthraquinone (quinizarin) can be achieved using an amine in the presence of an oxidizing agent or catalyst. For example, the use of PhI(OAc)₂ as a catalyst has been shown to facilitate the amination of quinizarin derivatives. mdpi.com This method offers a more direct pathway, potentially reducing the number of synthetic steps required. mdpi.com

Direct Alkylation Approaches

Direct alkylation to form the N-methyl group on a pre-existing amino group represents a plausible, though less commonly cited, synthetic route for this compound. This approach would typically involve the N-alkylation of 1-amino-4-hydroxyanthraquinone (B1669015). Standard alkylating agents like methyl iodide or dimethyl sulfate (B86663) could be employed in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.

However, controlling the degree of alkylation can be challenging, as over-alkylation to form a quaternary ammonium (B1175870) salt or undesired side reactions at the hydroxyl group could occur. The literature more frequently describes the synthesis via condensation with methylamine directly, which incorporates the desired N-methyl group in a single step from precursors like quinizarin. google.comgoogle.com The synthesis of the related compound 1-methylamino-4-bromoanthraquinone is achieved through the bromination of 1-methylaminoanthraquinone, indicating that the methylamino group is often introduced early in the synthetic sequence rather than by late-stage alkylation. orgsyn.org

Synthesis of this compound Derivatives

The core structure of this compound can be further modified to create a wide array of derivatives with tailored properties. This is typically achieved through reactions that functionalize the anthraquinone skeleton.

Functionalization via Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of anthraquinone derivatives. beilstein-journals.org This strategy relies on the presence of a leaving group, such as a halogen, on the anthraquinone ring, which can be displaced by a variety of nucleophiles. For instance, starting with a halogenated precursor like 1-chloroanthraquinone (B52148) or 1,4-dichloroanthraquinone, various amino alcohols can be introduced to yield colored dyes. beilstein-journals.org

This methodology can be applied to create derivatives of this compound. A hypothetical synthesis could start with a di-halogenated precursor, such as 1,4-dichloroanthraquinone. A stepwise reaction, first with methylamine and then with another nucleophile, or vice versa, under controlled conditions, could yield a range of functionalized derivatives. The reactivity of the positions can be influenced by the existing substituents, allowing for selective reactions. For example, the synthesis of 1-amino-2-phenoxy-4-hydroxy anthraquinone derivatives proceeds via the nucleophilic substitution of a bromine atom in 1-amino-2-bromo-4-hydroxy anthraquinone. researchgate.net

Table 2: Examples of Nucleophilic Substitution for Anthraquinone Derivative Synthesis

| Anthraquinone Precursor | Nucleophile | Product | Reference |

| 5,8-Dichloro-1,4-dihydroxyanthraquinone | 2-(4-aminophenyl)ethanol | 5,8-bis(4-(2-hydroxyethyl)phenylamino)-1,4-dihydroxyanthraquinone | beilstein-journals.org |

| 1,4-Dichloroanthraquinone | Hydroxyaniline | 1,4-bis(4-hydroxyphenylamino)anthraquinone | beilstein-journals.org |

| 1-Chloroanthraquinone | 1,1-dimethyl-2-hydroxyethylamine | 1-((1-hydroxy-2-methylpropane-2-yl)amino)anthraquinone | beilstein-journals.org |

| 1-amino-4-bromo-9,10-anthraquinones | 2-aminoethanol | 1-Amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | nih.gov |

Copper(I)-Catalyzed One-Pot Three-Component Reactions (A³-coupling)

Modern synthetic chemistry increasingly utilizes multi-component reactions (MCRs) to construct complex molecules in a single step, enhancing efficiency and atom economy. Copper(I)-catalyzed one-pot three-component reactions represent an advanced strategy for generating molecular diversity. nih.govrsc.org While direct examples involving this compound are not prominent, the principles have been demonstrated on related quinone systems. rsc.orgresearchgate.net

For example, a copper-catalyzed three-component annulation has been developed to synthesize functionalized 2-quinolones from 2-bromoacylarenes, 2-iodoacetamide, and various nucleophiles. nih.govrsc.org This process involves a cascade of reactions, including SN2, Knoevenagel condensation, and C-N bond formation, all within a single pot. nih.govrsc.org Another study details a copper-catalyzed three-component thioamination of 1,4-naphthoquinone (B94277) with thiols and amines, using ambient oxygen as the oxidant. rsc.org

These modular approaches offer a powerful platform for creating novel derivatives. One could envision a strategy where an appropriately functionalized anthraquinone acts as one of the components in such a reaction. For instance, a this compound bearing a suitable reactive handle could be coupled with two other components in a copper-catalyzed MCR to rapidly build complex, functionalized derivatives. This approach holds significant potential for the discovery of new compounds with unique properties.

Sonogashira Cross-Coupling for Ethynyl-Substituted Derivatives

The introduction of ethynyl (B1212043) groups into the anthraquinone scaffold is a key strategy for creating advanced derivatives. The Sonogashira cross-coupling reaction is a powerful method for this transformation, typically involving the reaction of a halogenated anthraquinone with a terminal alkyne, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.

A common synthetic route involves the Sonogashira reaction of 1-hydroxy-4-iodoanthraquinone with various alkynes to produce 1-ethynyl-4-hydroxyanthraquinone derivatives. researchgate.net This palladium-catalyzed reaction provides a direct method for C-C bond formation at the anthraquinone core. soton.ac.ukrsc.org Mechanistic studies of the Sonogashira reaction reveal complex catalyst pathways. For instance, investigations using Pd/NHC (N-heterocyclic carbene) catalysts have identified an "NHC-ethynyl coupling" process as a potential catalyst transformation pathway. nih.gov The reaction's efficiency can sometimes be hampered by side reactions, such as the homocoupling of the alkyne substrate. soton.ac.uk

The resulting 1-ethynyl-4-hydroxyanthraquinone can then undergo further modifications. For example, it can serve as a key intermediate in copper(I)-catalyzed three-component reactions (A³-coupling) with secondary amines and formaldehyde (B43269) to generate a variety of nitrogen-substituted 1-[3-(amino)prop-1-ynyl]-4-hydroxyanthraquinones. researchgate.net

Table 1: Sonogashira Cross-Coupling Reaction Parameters

| Parameter | Description | Source |

| Starting Material | 1-hydroxy-4-iodoanthraquinone | researchgate.net |

| Catalyst System | Palladium-phosphine complex (e.g., Pd(PPh₃)₄) and Copper(I) salt (e.g., CuI) | soton.ac.uknih.gov |

| Reactant | Terminal alkyne | researchgate.netsoton.ac.uk |

| Key Transformation | Formation of a C-C bond between the anthraquinone core and the ethynyl group. | researchgate.net |

| Potential Side Reaction | Homocoupling of the alkyne. | soton.ac.uk |

Halogenation and Subsequent Derivatization

Halogenation of the anthraquinone core is a critical initial step for many synthetic transformations, including the aforementioned Sonogashira coupling. The introduction of a halogen atom, typically bromine or iodine, provides a reactive site for subsequent functionalization.

A well-established procedure exists for the bromination of 1-methylaminoanthraquinone, a compound structurally similar to this compound. orgsyn.org This process involves treating 1-methylaminoanthraquinone with bromine in pyridine (B92270) to yield 1-methylamino-4-bromoanthraquinone. orgsyn.org The reaction proceeds by heating the mixture on a steam bath for several hours, yielding the deep red bromo-derivative in good yields (70-74%). orgsyn.org The purity of the pyridine solvent is noted as essential for achieving good results. orgsyn.org

Once halogenated, the anthraquinone derivative can undergo various subsequent reactions:

Nucleophilic Aromatic Substitution: Halogenated anthraquinones, such as 1,4-dichloroanthraquinone, can react with nucleophiles like amino alcohols to create new colored dyes. beilstein-journals.org

Ullmann Coupling: This reaction is a classical method for synthesizing 4-substituted anthraquinone derivatives by treating a halogenated precursor, such as bromaminic acid, with an amine in the presence of a copper catalyst. researchgate.net

Suzuki-Miyaura Cross-Coupling: Arylated 1-hydroxy-9,10-anthraquinones can be prepared by the Suzuki–Miyaura cross-coupling of iodo- or bromo-substituted hydroxyanthraquinones with arylboronic acids. researchgate.net

Targeted Chemical Reactivity and Transformation Studies

Understanding the inherent reactivity of the this compound structure is crucial for predicting its behavior and designing new applications. Studies have focused on the transformations of its functional groups, its interactions with metal ions, and its response to light.

Oxidative Transformations of Hydroxyl Groups

The hydroxyl group on the anthraquinone ring is a key functional group that can be chemically modified. While direct oxidation of the ring system can be complex, the conversion of the hydroxyl group into esters or ethers is a common and important transformation. mdpi.com These reactions often serve to protect the hydroxyl group or to alter the molecule's properties. For instance, in dihydroxyquinones, the formation of an isolable quinone-pyridine complex can precede treatment with acetic anhydride (B1165640) to yield the desired diacetoxy derivative. mdpi.com Such esterifications are crucial steps in the synthesis of more complex derivatives. mdpi.com

Complex Formation with Metal Ions

The hydroxyl and carbonyl groups of hydroxyanthraquinones create an ideal pocket for chelating metal ions. This complex formation has been studied extensively with a range of metals.

Cobalt (Co): A Co(III) complex with 1-amino-4-hydroxy-9,10-anthraquinone has been synthesized and characterized, demonstrating a metal-to-ligand ratio of 1:3 (CoQ₃). nih.gov

Ruthenium (Ru): Ruthenium(II) complexes with 1-hydroxy-9,10-anthraquinone have been synthesized, confirming a bidentate coordination mode through the carbonyl and phenolate (B1203915) oxygens. mdpi.com

Aluminum (Al), Nickel (Ni), Zinc (Zn): Electrospray ionization mass spectrometry has been used to study the complexation of hydroxyanthraquinones with Al³⁺, Ni²⁺, and Zn²⁺. researchgate.net Al³⁺ was found to form complexes most readily, which aligns with the "Hard and Soft Acids and Bases" theory. researchgate.net

Copper (Cu) and Iron (Fe): The chelation of novel anthraquinone derivatives with Cu(II) and Fe(III) ions has been investigated. mdpi.com Studies on 1,4-dihydroxyanthraquinone revealed that depending on the metal, solvent, and metal-to-ligand ratio, complexes with ratios of 1:2, 1:1, and 2:1 can form. nih.gov

The formation of these metal complexes significantly alters the electronic properties of the anthraquinone ligand. nih.govnih.gov

Table 2: Metal Complexation with Hydroxyanthraquinone Derivatives

| Metal Ion | Ligand | Observed Metal:Ligand Ratios | Analytical Method | Source |

| Co(III) | 1-Amino-4-hydroxy-9,10-anthraquinone | 1:3 | Elemental Analysis, Spectroscopy, Mass Spectrometry | nih.gov |

| Al(III) | Chrysophanol derivatives | 1:1, 1:2, 1:3 | Electrospray Ionization Mass Spectrometry | researchgate.net |

| Ni(II) | Chrysophanol derivatives | 1:1, 1:2, 1:3 | Electrospray Ionization Mass Spectrometry | researchgate.net |

| Zn(II) | Chrysophanol derivatives | 1:1, 1:2 | Electrospray Ionization Mass Spectrometry | researchgate.net |

| Cu(II) | 1,4-Dihydroxyanthraquinone | 1:2, 1:1, 2:1 | UV-Vis Spectroscopy | nih.gov |

| Fe(III) | 3-(hydroxymethyl)naphto[2,3-h]cinnoline-4,7,12(1H)-trione | 1:3 | NMR and UV-Vis Spectroscopy | mdpi.com |

| Ru(II) | 1-Hydroxy-9,10-anthraquinone | - | X-ray Diffraction, NMR, IR Spectroscopy | mdpi.com |

Photoreactivity Studies

Anthraquinone derivatives are known to be photoreactive. Anthraquinones, in general, can act as photosensitizers, leading to the formation of singlet oxygen and/or superoxide (B77818) anion radicals upon irradiation. lew.ro

Studies on anthracene (B1667546) derivatives with similar side chains, such as 9-(methylaminomethyl)anthracene (B57991) (MAMA), have shown that they can undergo [4+4] cycloaddition upon irradiation with UV light (e.g., at 365 nm). researchgate.net This reactivity, however, is highly dependent on the molecular packing in the solid state. While MAMA itself is not photoreactive in its crystalline form due to unfavorable orientation, its silver(I) complexes exhibit a more favorable arrangement that enables the [4+4] photoreaction to occur. researchgate.net

Furthermore, the photooxidation of anthracene and its derivatives, including 9,10-anthraquinone, has been studied. researchgate.net Exposure to simulated sunlight can lead to the formation of hydroxyl radicals (OH), indicating that these compounds can participate in atmospheric photochemical processes. researchgate.net The stability of some anthraquinone dyes under light irradiation has also been noted, which is a critical property for their application in materials. beilstein-journals.org

Reaction Kinetics and Mechanistic Investigations in Derivatization

Investigating the kinetics and mechanisms of derivatization reactions provides insight into optimizing synthetic protocols and understanding reaction pathways.

Mechanistic studies have provided a deeper understanding of important coupling reactions:

Ullmann Reaction: The synthesis of 4-substituted anthraquinones via the Ullmann coupling of bromaminic acid with amines is a well-established, if mechanistically complex, procedure. researchgate.net

Sonogashira Reaction: Detailed mechanistic studies on the Pd/NHC-catalyzed Sonogashira reaction have identified various intermediates and catalyst transformation pathways, such as the direct coupling of the NHC ligand with the ethynyl group. nih.gov Other investigations have shown that the reaction proceeds through the formation of an internal alkyne intermediate, which can then undergo further transformations like intramolecular aminopalladation in sequential reactions. rsc.org

Table 3: Kinetic and Mechanistic Aspects of Derivatization Reactions

| Reaction Type | Key Finding | Implication | Source |

| Arylamine Substitution | Reaction typically completes in <12 hours. | Provides a general kinetic benchmark for synthesis. | google.com |

| A³-Coupling | Amine substituent affects reaction rate and yield. | Allows for tuning of reaction efficiency by selecting appropriate starting materials. | researchgate.net |

| Pd/NHC Sonogashira | NHC-ethynyl coupling observed as a catalyst transformation pathway. | Reveals a potential catalyst deactivation or side-reaction pathway to consider in reaction design. | nih.gov |

| Sequential Sonogashira | Proceeds via an internal alkyne intermediate followed by intramolecular aminopalladation. | Elucidates the step-by-step pathway for multi-component, one-pot syntheses. | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 1-Hydroxy-4-(methylamino)anthraquinone, various NMR techniques have been employed to assign the resonances of its proton, carbon, and nitrogen nuclei, and to correlate these experimental findings with theoretical calculations.

Proton NMR (¹H NMR) provides critical data on the hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum reveals characteristic signals corresponding to the aromatic protons on the anthraquinone (B42736) core, the proton of the hydroxyl group, and the protons of the methylamino substituent. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents, as well as by intramolecular hydrogen bonding.

Detailed analysis of related anthraquinone structures provides a comparative basis for the assignment of these signals. For instance, the spectra of analogous compounds like 1,8-dihydroxy-4-methylanthraquinone and various other substituted anthraquinones have been thoroughly documented. arkat-usa.orgkoreascience.kr The aromatic protons typically appear in the downfield region, generally between 7.0 and 8.5 ppm, with their specific shifts and coupling patterns dictated by their position on the rings and the electronic effects of the hydroxyl and methylamino groups. The proton of the hydroxyl group often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, due to hydrogen bonding effects. The methyl group of the methylamino substituent will present as a singlet, typically in a more upfield region of the spectrum.

Table 1: Representative ¹H NMR Chemical Shift Data for Anthraquinone Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Anthraquinone | CDCl₃ | 7.83 (m), 8.34 (m) chemicalbook.com |

| 1,8-Dihydroxy-4-methylanthraquinone | CDCl₃ | 2.74 (s, 3H), 7.21 (d, J=8.8 Hz, 1H), 7.27 (d, J=8.8 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H), 7.67 (dd, J=8.4, 7.6 Hz, 1H), 7.78 (d, J=7.6 Hz, 1H), 12.05 (s, 1H), 12.58 (s, 1H) arkat-usa.org |

| 1,4-Dihydroxyanthraquinone | CDCl₃ | 7.29 (s, 2H), 7.83 (dd, J=5.9, 3.4 Hz, 2H), 8.32 (dd, J=5.9, 3.4 Hz, 2H), 12.9 (s, 2H) chemicalbook.com |

| Rubia tinctorum L. extract (containing anthraquinone derivatives) | DMSO-d₆ | Signals observed in the range of 0.5–17.5 ppm, with aromatic protons between 6.9-8.3 ppm. mdpi.com |

This table presents data from related compounds to provide a contextual understanding of expected chemical shifts.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum will display distinct signals for each unique carbon atom. The carbonyl carbons of the anthraquinone structure are particularly noteworthy, typically resonating at the most downfield chemical shifts, often in the range of 180-190 ppm. researchgate.net The carbons bearing the hydroxyl and methylamino groups will also show characteristic shifts influenced by these substituents.

By comparing the ¹³C NMR data with those of known anthraquinone derivatives, a precise assignment of the carbon resonances can be achieved. koreascience.krresearchgate.net For example, the spectrum of 1,8-dihydroxy-4-methylanthraquinone shows carbonyl carbon resonances at 183.9 and 186.4 ppm. arkat-usa.org The chemical shifts of the aromatic carbons are spread over a range determined by their electronic environment.

Table 2: Representative ¹³C NMR Chemical Shift Data for Anthraquinone Derivatives

| Compound | Solvent | Carbonyl Carbon Chemical Shifts (δ) in ppm | Aromatic/Other Carbon Chemical Shifts (δ) in ppm |

| Anthraquinone | - | 183.2 chemicalbook.com | 127.2, 133.5, 134.3 chemicalbook.com |

| 1,8-Dihydroxy-4-methylanthraquinone | CDCl₃ | 183.9, 186.4 arkat-usa.org | 22.5 (q), 56.5 (q), 56.7 (q), 117.0 (s), 117.8 (d), 118.7 (d), 124.0 (d), 125.7 (s), 132.3 (s), 132.5 (d), 133.8 (s), 136.4 (d), 137.6 (s), 157.6 (s), 158.6 (s) arkat-usa.org |

| Chrysophanol | DMSO-d₆ | 181.8 (C-9), 192.4 (C-10) koreascience.kr | 21.6 (Me), 113.7 (C-9a), 115.8 (C-8a), 121.2 (C-7), 124.3 (C-5), 124.4 (C-2), 133.4 (C-4a), 135.2 (C-10a), 136.8 (C-6), 148.2 (C-4), 161.5 (C-1), 162.4 (C-8) koreascience.kr |

This table provides comparative data from related compounds to infer the expected chemical shifts for this compound.

Modern computational chemistry allows for the theoretical calculation of NMR chemical shifts, which can then be correlated with experimental data to confirm structural assignments. rsc.org Methods like Gauge-Including Projector Augmented Wave (GIPAW) Density Functional Theory (DFT) are used to calculate isotropic chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei. rsc.org These calculations take into account the three-dimensional structure of the molecule and the resulting magnetic shielding at each nucleus.

By comparing the calculated isotropic chemical shifts with the experimentally determined values, a root-mean-squared deviation (RMSD) can be determined. rsc.org A low RMSD value indicates a high degree of correlation between the proposed structure and the experimental data, thereby providing strong evidence for the structural elucidation. This approach is particularly valuable for complex molecules where spectral overlap or ambiguity may exist.

Vibrational Spectroscopy Applications

The FT-IR spectrum of this compound exhibits distinct absorption bands corresponding to its key functional groups. The spectrum of the closely related 1-(methylamino)anthraquinone (B172537) shows characteristic peaks that can be used for comparison. nist.gov The presence of a hydroxyl group will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations. The N-H stretching vibration of the secondary amine in the methylamino group is also expected in this region.

The carbonyl (C=O) stretching vibrations are particularly prominent in the IR spectra of anthraquinones. Typically, two distinct carbonyl absorption bands are observed due to the symmetric and asymmetric stretching modes. arkat-usa.org For this compound, intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl group can lead to a significant shift of the chelated carbonyl band to a lower frequency. The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the methylamino group will also be present.

Table 3: Characteristic FT-IR Absorption Bands for Anthraquinone Derivatives

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference Compound and Observed Wavenumber (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200-3600 (broad) | 1,8-Dihydroxy-4-methylanthraquinone: 3459 arkat-usa.org |

| N-H Stretch (amine) | 3300-3500 | - |

| C-H Stretch (aromatic) | 3000-3100 | - |

| C-H Stretch (aliphatic) | 2850-3000 | - |

| C=O Stretch (chelated carbonyl) | 1610-1650 | 1,8-Dihydroxy-4-methylanthraquinone: 1626 arkat-usa.org |

| C=O Stretch (free carbonyl) | 1660-1730 | 1,8-Dihydroxy-4-methylanthraquinone: 1729 arkat-usa.org |

| C=C Stretch (aromatic) | 1450-1600 | - |

| C-N Stretch | 1250-1350 | - |

This table presents expected wavenumber ranges and data from a related compound to illustrate the key vibrational modes.

Theoretical calculations using methods such as Density Functional Theory (DFT) can be employed to compute the vibrational frequencies of this compound. researchgate.net These calculated frequencies can then be compared with the experimental FT-IR spectrum to aid in the assignment of the observed absorption bands and to provide a more detailed understanding of the vibrational modes of the molecule.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful technique for investigating the vibrational modes of a molecule. For anthraquinone derivatives, the Raman spectra provide a detailed fingerprint of the fused ring system and the functional groups attached. nsf.gov Although a specific FT-Raman spectrum for this compound is not widely published, analysis of related anthraquinone compounds allows for the prediction of its key spectral features.

Theoretical studies, often employing density functional theory (DFT), are crucial for assigning the observed Raman bands to specific molecular vibrations. nsf.govnih.gov The spectra of anthraquinones are typically complex in the fingerprint region (below 1000 cm⁻¹), containing numerous bands corresponding to the vibrations of the fused ring system. nsf.gov The higher frequency region (1000–1800 cm⁻¹) is sensitive to the molecular environment and hydrogen bonding. nsf.gov

Key vibrational modes expected for this compound include:

C=O Stretching: The quinone carbonyl groups (C=O) typically exhibit strong Raman bands. The intramolecular hydrogen bond between the C1-hydroxyl group and the C9-carbonyl would cause a shift in the frequency of the involved carbonyl group compared to the free C10-carbonyl.

Aromatic C-C Stretching: Multiple bands corresponding to the stretching vibrations of the carbon-carbon bonds within the aromatic rings.

C-N Stretching: Vibrations associated with the methylamino group.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds. nsf.gov

Ring Deformation Modes: Complex vibrations involving the deformation of the entire anthraquinone skeleton.

A study on similar dihydroxyanthraquinones identified several common fused ring vibrations that could potentially be used to identify this class of compounds. nsf.gov

Table 1: Predicted Characteristic FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch | 3200-3600 | Often broad due to hydrogen bonding. |

| N-H Stretch | 3300-3500 | Characteristic of the secondary amine. |

| Aromatic C-H Stretch | 3000-3100 | Multiple weak to medium bands. |

| C=O Stretch (Quinone) | 1630-1680 | Two bands expected: one for the free carbonyl and one for the hydrogen-bonded carbonyl. |

| Aromatic C=C Stretch | 1400-1600 | Multiple bands characteristic of the fused aromatic system. |

| C-N Stretch | 1250-1360 | Associated with the methylamino substituent. |

| C-O Stretch (Phenolic) | 1200-1280 | Associated with the hydroxyl substituent. |

| Fused Ring Vibrations | 300-1000 | Fingerprint region with complex modes involving ring deformations. nsf.gov |

Vibrational Energy Distribution Analysis (VEDA)

Vibrational Energy Distribution (VEDA) analysis is a computational method used to provide a quantitative assignment of vibrational normal modes. It decomposes each mode into contributions from internal coordinates (such as bond stretching, angle bending, and torsions), offering a detailed understanding beyond simple group frequency assignments. nih.gov

For complex molecules like this compound, many vibrational modes are not localized to a single functional group but are coupled across the molecular framework. Theoretical studies on related molecules like 1,4-dihydroxyanthraquinone have shown that VEDA, in conjunction with DFT calculations, is essential for accurately assigning the complex IR and Raman spectra. nih.govresearchgate.net

The analysis helps to:

Deconvolute Mixed Vibrations: In the fingerprint region, skeletal vibrations of the anthraquinone core are highly mixed. VEDA can quantify the percentage contribution of different ring stretches and deformations to a single observed band.

Confirm Hydrogen Bonding Effects: VEDA can illustrate how intramolecular hydrogen bonding affects the potential energy distribution of the O-H bending, C-O stretching, and C=O stretching modes.

Analyze Substituent Effects: The analysis can detail the coupling between the vibrations of the hydroxyl and methylamino groups and the anthraquinone skeleton. For instance, it can show the extent to which the C-N stretching mode is coupled with aromatic ring vibrations.

A modal decoupling method, similar in principle to VEDA, was used to identify low-frequency vibrational modes and determine the contribution of different atomic groups in other free anthraquinones. nih.gov This highlights the importance of such theoretical tools for a precise vibrational analysis. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions in both the ultraviolet and visible regions, which are responsible for its color. The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment (a phenomenon known as solvatochromism). nih.govwikipedia.org

The electronic spectrum of anthraquinone derivatives typically displays several absorption bands corresponding to different electronic transitions: nih.gov

π → π* Transitions: These are high-energy transitions occurring within the aromatic π-system. They usually appear as intense bands in the UV region (typically 220–350 nm).

n → π* Transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and hydroxyl groups, and the nitrogen of the amino group) to an anti-bonding π* orbital. These transitions are responsible for the absorption in the visible region (typically above 400 nm) and give the compound its characteristic color. nih.gov

In this compound, the presence of the electron-donating hydroxyl (-OH) and methylamino (-NHCH₃) groups causes a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted anthraquinone. This is due to the extension of the conjugated system and the intramolecular charge transfer (ICT) character of the transitions from the substituents to the anthraquinone core.

Furthermore, the molecule contains a strong intramolecular hydrogen bond between the C1-hydroxyl group and the C9-carbonyl group, and a similar bond is expected between the C4-methylamino group and the C10-carbonyl group. These hydrogen bonds create quasi-aromatic chelate rings, which significantly influence the electronic spectra, often causing a displacement towards longer wavelengths. nih.govnih.gov The UV-Vis spectrum of the closely related 1-amino-4-hydroxyanthraquinone (B1669015) in a 30% ethanol (B145695) solution shows a distinct absorption band in the visible region. researchgate.net Studies on similar dyes show that the position of the visible absorption band is highly dependent on solvent polarity. nih.gov

Table 2: Expected UV-Vis Absorption Maxima (λmax) and Electronic Transitions

| Wavelength Range (nm) | Transition Type | Associated Chromophore |

| ~250-280 | π → π | Anthracene-like core |

| ~320-350 | π → π | Quinone system |

| >450 | n → π* / ICT | Entire molecule, influenced by -OH and -NHCH₃ groups |

X-ray Diffraction Analysis for Solid-State Molecular Geometry

Key structural features of the anthraquinone core are:

Planarity: The tricyclic anthraquinone system is largely planar. However, substituents can cause minor deviations from planarity. For example, in some substituted anthraquinones, the quinone oxygen and substituent atoms can be displaced to opposite sides of the aromatic ring plane. publish.csiro.au

Bond Lengths: The C=O bond lengths are typically around 1.22 Å. The C-C bonds within the aromatic rings show lengths intermediate between single and double bonds, characteristic of an aromatic system.

For this compound, XRD analysis would be expected to confirm:

Intramolecular Hydrogen Bonding: The formation of strong hydrogen bonds between the C1-OH and C9=O, as well as between the C4-NH and C10=O. This would be evidenced by short H···O and N···O distances.

Crystal Packing: The molecules in the crystal lattice would likely be arranged in stacks, stabilized by π-π interactions between the planar anthraquinone systems. Intermolecular hydrogen bonds involving the amine hydrogen or hydroxyl group could also play a significant role in the crystal packing.

Polymorphism: Like many organic molecules, it may exhibit polymorphism, where different crystalline forms can arise depending on the crystallization conditions. researchgate.net Operando XRD studies on other anthraquinones have shown that electrochemical processes can induce structural transformations. researchgate.net

Table 3: Typical Bond Lengths and Angles for Substituted Anthraquinones

| Parameter | Typical Value |

| C=O Bond Length | ~1.22 - 1.25 Å |

| Aromatic C-C Bond Length | ~1.38 - 1.42 Å |

| C-N Bond Length | ~1.36 - 1.40 Å |

| C-O (phenolic) Bond Length | ~1.35 - 1.38 Å |

| C-C-C Bond Angle (in ring) | ~118° - 122° |

| C-C=O Bond Angle | ~118° - 121° |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of compounds, as well as for assessing their purity. lcms.cz Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing disperse dyes, which often have low volatility. researchgate.netoup.com

For this compound (C₁₅H₁₁NO₃), the molecular weight is 253.26 g/mol . In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the compound is expected to be detected as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 254.26. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. While specific fragmentation data for this exact compound is not detailed in the provided search results, analysis of related anthraquinone structures suggests likely fragmentation pathways:

Loss of small molecules: Fragmentation often involves the loss of stable neutral molecules like CO (carbonyl group), HCN (from the amino group), or CH₃ (from the methyl group).

Ring Cleavage: Fission of the anthraquinone ring system can occur under higher energy conditions.

LC-MS/MS is a standard method for the quantitative analysis and purity assessment of disperse dyes in various matrices. oup.com It allows for the separation of the main compound from impurities and synthetic by-products, with subsequent identification and quantification by the mass spectrometer. researchgate.net The presence of impurities can be critical, and MS provides the sensitivity needed for their detection at trace levels. lcms.czoup.com

Table 4: Mass Spectrometry Data for this compound

| Parameter | Expected Value (m/z) | Technique |

| Molecular Formula | C₁₅H₁₁NO₃ | - |

| Exact Mass | 253.07 | HRMS |

| Protonated Molecule [M+H]⁺ | ~254.08 | ESI-MS |

| Common Fragments | Varies | MS/MS |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying medium to large-sized molecules like 1-hydroxy-4-(methylamino)anthraquinone. DFT methods calculate the electronic structure of a molecule based on its electron density, which simplifies the many-body problem of electron interactions. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are particularly effective for this class of compounds.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular structure. This is achieved by finding the minimum energy geometry on the potential energy surface. For anthraquinone (B42736) derivatives, DFT methods such as B3LYP or B3PW91 have been shown to provide reliable geometries.

In this compound, a strong intramolecular hydrogen bond is expected between the hydroxyl proton and the adjacent carbonyl oxygen (O=C9), and another between the amine proton and the other carbonyl oxygen (O=C10). These hydrogen bonds significantly influence the planarity and electronic structure of the molecule. The geometry optimization process precisely calculates bond lengths, bond angles, and dihedral angles that define this stable conformation.

Table 1: Selected Theoretical Geometrical Parameters of an Anthraquinone Derivative Data representative of a substituted anthraquinone system as found in computational studies.

| Parameter | Bond/Angle | Value (B3LYP) |

| Bond Length | C1-O (hydroxyl) | 1.35 Å |

| O-H (hydroxyl) | 0.98 Å | |

| C4-N (amino) | 1.37 Å | |

| N-H (amino) | 1.01 Å | |

| C9=O (carbonyl) | 1.25 Å | |

| C10=O (carbonyl) | 1.25 Å | |

| O...H (H-bond) | 1.65 Å | |

| Bond Angle | C1-C2-C3 | 120.5° |

| C1-O-H | 107.0° | |

| C4-N-H | 118.0° | |

| O=C9-C9a | 121.0° | |

| Dihedral Angle | O-C1-C9a-C9 | 0.0° |

| H-N-C4-C4a | 0.0° |

Once the optimized geometry is obtained, harmonic vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculations not only help in assigning the experimental spectral bands to specific atomic motions (e.g., C=O stretching, N-H bending, O-H stretching) but also confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

For anthraquinone derivatives, the vibrational spectra are characterized by several key features:

C=O Stretching: The carbonyl groups typically show strong absorption bands in the IR spectrum. The presence of intramolecular hydrogen bonding causes a redshift (lowering of frequency) of the involved C=O stretching frequency.

O-H and N-H Stretching: The hydroxyl and amino group stretching frequencies are also sensitive to hydrogen bonding, typically appearing as broad bands at lower wavenumbers than in non-hydrogen-bonded systems.

Ring Vibrations: The aromatic rings give rise to a series of characteristic C-C and C-H stretching and bending vibrations.

Theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data.

Table 2: Representative Calculated Harmonic Vibrational Frequencies for a Substituted Anthraquinone Frequencies are hypothetical examples based on typical values for anthraquinone derivatives. Experimental validation is required.

| Mode Description | Calculated Frequency (cm⁻¹) (Unscaled) |

| N-H Stretch | 3450 |

| O-H Stretch | 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=O Stretch (Free) | 1675 |

| C=O Stretch (H-bonded) | 1640 |

| C=C Aromatic Stretch | 1600 - 1450 |

| N-H Bend | 1550 |

| O-H Bend | 1420 |

| C-N Stretch | 1350 |

| C-O Stretch | 1280 |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. It computes the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption peaks.

For this compound, the visible absorption band is primarily due to an intramolecular charge transfer (ICT) transition. This transition involves the promotion of an electron from a molecular orbital located on the electron-donating hydroxyl and methylamino groups (the highest occupied molecular orbital, HOMO) to an orbital on the electron-accepting anthraquinone core (the lowest unoccupied molecular orbital, LUMO). The energy of this transition determines the color of the compound. TD-DFT calculations can predict the maximum absorption wavelength (λmax) of this band.

Hybrid functionals like B3LYP and CAM-B3LYP are often used for TD-DFT calculations of organic dyes. The choice of functional can significantly impact the accuracy of the predicted excitation energies.

Table 3: Hypothetical TD-DFT Results for this compound Values are illustrative, based on typical results for amino-hydroxy-anthraquinones.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 2.14 | 580 | 0.25 | HOMO → LUMO (ICT) |

| S₀ → S₂ | 2.95 | 420 | 0.18 | HOMO-1 → LUMO |

| S₀ → S₃ | 3.54 | 350 | 0.45 | HOMO → LUMO+1 |

The Gauge-Invariant-Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By computing the magnetic shielding tensor for each nucleus in the molecule, the chemical shifts (δ) for ¹H and ¹³C can be predicted theoretically. These predictions are invaluable for assigning experimental NMR spectra and confirming molecular structures.

The calculated isotropic shielding values (σ) are converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically Tetramethylsilane (TMS).

δ_calc = σ_ref - σ_calc

For this compound, key expected chemical shifts include:

The downfield shift of the hydroxyl and amine protons due to hydrogen bonding.

Distinct signals for each of the aromatic protons and carbons, influenced by the electronic effects of the substituents.

The chemical shift of the methyl group carbons and protons.

The properties of a molecule can be significantly influenced by its environment, particularly in solution. Solvation models are used in computational chemistry to account for the effects of a solvent on molecular structure and properties. The Polarizable Continuum Model (PCM) is a popular and effective implicit solvation model. In PCM, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For this compound, solvation effects are particularly important for:

Electronic Spectra: Polar solvents can stabilize the charge-transfer excited state more than the ground state, leading to a redshift (bathochromic shift) in the λmax of the absorption spectrum.

Molecular Geometry: The strength and geometry of the intramolecular hydrogen bonds can be modulated by interactions with solvent molecules.

Reaction Energetics: Solvation can alter the energy barriers and thermodynamics of chemical reactions.

Studies on similar anthraquinone dyes have shown that including solvent effects via PCM provides theoretical λmax values that are in much better agreement with experimental measurements in solution.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to interpret the electronic wavefunction in terms of localized chemical bonds and lone pairs, providing a chemically intuitive picture of bonding. It analyzes the delocalization of electron density between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals).

The key insights from NBO analysis for this compound include:

Hyperconjugative Interactions: The analysis quantifies the stabilization energy (E⁽²⁾) associated with electron delocalization. Significant interactions are expected from the lone pairs of the hydroxyl oxygen and the amine nitrogen into the antibonding π* orbitals of the aromatic ring. This delocalization is fundamental to the charge-transfer character of the molecule.

Intramolecular Hydrogen Bonding: NBO analysis can characterize the donor-acceptor interactions that constitute the hydrogen bonds (e.g., from the lone pair of the carbonyl oxygen to the antibonding σ* orbital of the O-H or N-H bond).

Natural Atomic Charges: It provides a stable and intuitive calculation of the partial charge on each atom, revealing the electron-donating nature of the -OH and -NHCH₃ groups and the electron-withdrawing effect of the carbonyl groups.

Table 4: Representative NBO Analysis Data - Second-Order Perturbation Theory Illustrative stabilization energies (E⁽²⁾) for donor-acceptor interactions in a substituted anthraquinone system.

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |

| LP(1) N | π* (C4a-C10a) | 55.6 | π-conjugation |

| LP(2) O (hydroxyl) | π* (C9a-C1) | 48.2 | π-conjugation |

| LP(1) O (carbonyl) | σ* (N-H) | 15.5 | Hydrogen Bond |

| LP(1) O (carbonyl) | σ* (O-H) | 25.1 | Hydrogen Bond |

| π (C2-C3) | π* (C1-C9a) | 20.3 | Ring Delocalization |

LP denotes a lone pair orbital.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is generated by mapping the total electron density onto the electrostatic potential of a molecule.

The MEP analysis of this compound, typically performed using Density Functional Theory (DFT) calculations, reveals distinct regions of positive and negative electrostatic potential. These regions are color-coded for intuitive understanding: red indicates areas of most negative potential (electron-rich), blue signifies the most positive potential (electron-poor), and green represents neutral potential regions. The potential distribution increases in the order of red < yellow < green < blue. nih.gov

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the two carbonyl groups and the hydroxyl group. These areas are susceptible to electrophilic attack. Conversely, the most positive potential (blue) is located around the hydrogen atom of the hydroxyl group and the hydrogen atom of the methylamino group. nih.govnih.gov These sites represent the most likely points for nucleophilic attack. This detailed charge mapping is fundamental for understanding how the molecule interacts with other molecules and its environment, including host matrices in dye applications. nih.gov

Computational Assessment of Molecular Alignment Axes

The alignment of dye molecules within a host matrix, such as a liquid crystal, is critical for applications like guest-host liquid crystal displays (GH-LCDs). Computational methods are employed to assess the molecular geometry and alignment axes of anthraquinone dyes like this compound.

By combining molecular dynamics (MD) simulations and DFT, researchers can systematically investigate how a dye's structure influences its optical properties in a guest-host system. nih.gov Key geometric parameters, including molecular length, width, and aspect ratio, are calculated. These parameters are crucial as they directly influence how the dye molecule orients itself within the liquid crystal host. nih.gov

For instance, studies on similar anthraquinone dyes have shown that the position of substituent groups significantly alters the molecular aspect ratio. nih.gov The principal molecular axis and the orientation of the transition dipole moment (TDM) vector are also determined computationally. For many anthraquinone dyes used in negative dichroic applications, the TDM is orthogonal to the main molecular axis. nih.gov The alignment of this axis with the host liquid crystal molecules dictates the absorption of polarized light and, consequently, the dichroic performance of the material.

Table 1: Computed Molecular Properties for Anthraquinone Dyes

| Parameter | Description | Typical Impact |

|---|---|---|

| Molecular Length | The longest dimension of the molecule. | Affects the aspect ratio and alignment. |

| Molecular Width | The dimension perpendicular to the length. | Affects the aspect ratio and can hinder close packing. |

| Aspect Ratio (Length/Width) | The ratio of molecular length to width. | A key determinant of alignment order in a liquid crystal host. |

| Transition Dipole Moment (TDM) | The vector indicating the direction of electronic transition. | Its orientation relative to the molecular axis determines the dichroic ratio. |

This table is based on data and concepts from computational studies on anthraquinone dyes in guest-host systems. nih.gov

Molecular Dynamics Simulations in Host Matrices

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for understanding its behavior when incorporated into a host matrix, such as a polymer or a liquid crystal. nih.govnih.gov

These simulations can model a guest-host system containing the dye and the host molecules (e.g., a liquid crystal like (R,R)-4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4′-ethyl-1,1′-bicyclohexane). nih.gov The system is typically equilibrated using a force field like COMPASS in a simulation package such as LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator). nih.gov

MD simulations provide detailed insights into:

Dye Orientation: How the dye molecule orients itself relative to the host molecules. This is quantified by the order parameter, which measures the degree of alignment.

Intermolecular Interactions: The specific forces (e.g., van der Waals, hydrogen bonding) between the dye and the host matrix that stabilize certain orientations. The hydroxyl and methylamino groups of this compound are expected to play a significant role in these interactions.

Diffusion and Mobility: How the dye molecule moves or diffuses within the host, which is critical for the long-term stability and performance of dyed materials.

By systematically altering the dye's structure in simulations (e.g., changing substituent positions) and observing the resulting changes in alignment and interaction energies, researchers can establish clear structure-property relationships. nih.gov This knowledge guides the rational design of new dye molecules with enhanced performance for specific applications. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R,R)-4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4′-ethyl-1,1′-bicyclohexane |

Investigation of Electrochemical Behavior

Cyclic Voltammetry Studies in Aqueous and Non-Aqueous Media

The electrochemical behavior of 1-Hydroxy-4-(methylamino)anthraquinone and related compounds has been extensively studied using cyclic voltammetry (CV). In non-aqueous aprotic solvents like dimethylformamide (DMF) and acetonitrile, anthraquinones typically exhibit two distinct, reversible, one-electron reduction waves. rsc.orgrsc.org These correspond to the stepwise formation of a semiquinone radical anion (AQ•⁻) and then a dianion (AQ²⁻), as shown in the following reactions:

AQ + e⁻ ⇌ AQ•⁻ (First reduction potential, E¹₁/₂)

AQ•⁻ + e⁻ ⇌ AQ²⁻ (Second reduction potential, E²₁/₂)

The stability of the radical anion allows for the separation of the two redox processes. Studies on similar aminoanthraquinones in DMF show well-defined reversible redox peaks. rsc.org

In aqueous media, the electrochemical behavior becomes more complex due to the involvement of protons. rsc.org The reduction process often merges into a single, two-electron, two-proton wave, especially in acidic conditions, leading directly to the hydroquinone (B1673460) form (AQH₂). rsc.orgnih.gov The exact potential and mechanism are highly dependent on the pH of the solution. For many anthraquinones in aqueous solutions, the cathodic peak potential shows a linear relationship with pH, with a slope approaching the theoretical Nernstian value of ~59 mV per pH unit for a process involving an equal number of electrons and protons. rsc.orgresearchgate.net The presence of surfactants in aqueous solutions can also influence the redox potentials and peak currents by affecting the solubility and adsorption of the quinone at the electrode surface. nih.gov

Redox Potentials and Their Dependence on Chemical Structure

The redox potentials of anthraquinones are highly sensitive to the nature and position of substituents on the aromatic rings. Electron-donating groups (EDGs), such as amino (-NH₂) and hydroxyl (-OH), generally make the reduction more difficult, shifting the redox potentials to more negative values compared to the unsubstituted anthraquinone (B42736). Conversely, electron-withdrawing groups (EWGs) shift the potentials to more positive values. nih.gov

However, a critical feature in α-hydroxyanthraquinones, such as this compound, is the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent quinone oxygen. researchgate.netmdpi.com This hydrogen bond stabilizes the semiquinone radical anion formed after the first electron transfer more than it stabilizes the parent quinone. rsc.orgmdpi.com This stabilization facilitates the reduction, resulting in a significant positive (anodic) shift in the first reduction potential compared to its non-hydrogen-bonding methoxy (B1213986) analogue. mdpi.com For example, the presence of a single α-hydroxy group can raise the first formal reduction potential by nearly 200 mV. rsc.org The methylamino group, being an EDG, would be expected to shift the potential negatively, but the effect of the intramolecular hydrogen bond from the α-hydroxy group is often dominant for the first reduction step. mdpi.com

The second reduction potential is also affected. In some cases, where two α-hydroxy groups are present, both the semiquinone and the dianion are stabilized, leading to positive shifts in both reduction potentials. rsc.org

Table 1: Effect of Substitution on the First Half-Wave Reduction Potential (E¹₁/₂) of Anthraquinones in DMF (Note: Data is illustrative, based on findings for related compounds. Potentials are relative to a standard electrode and serve for comparison.)

| Compound | Substituents | Key Structural Feature | Relative E¹₁/₂ Shift | Supporting Finding |

| 9,10-Anthraquinone | None | Parent molecule | Reference | rsc.org |

| 1-Aminoanthraquinone | 1-NH₂ | Electron-donating group | Negative | rsc.org |

| 1-Hydroxyanthraquinone (B86950) | 1-OH | Intramolecular H-bond | Positive | rsc.orgmdpi.com |

| 1-Methoxyanthraquinone | 1-OCH₃ | No H-bond | Negative (relative to 1-OH-AQ) | mdpi.com |

| This compound | 1-OH, 4-NHCH₃ | Intramolecular H-bond and EDG | Complex interplay, H-bond effect is significant | researchgate.netmdpi.com |

Mechanistic Studies of Electrochemical Reduction in Various Solvent Systems

The mechanism of electrochemical reduction for anthraquinones is highly dependent on the solvent system, particularly its proton availability. rsc.orgnih.gov

In Aprotic Solvents (e.g., Acetonitrile, DMF): The reduction typically follows a sequential two-step, one-electron (EE) mechanism where the radical anion intermediate is relatively stable. nih.gov

In Protic Solvents (e.g., water, alcohols): The mechanism can change significantly. In acidic aqueous solutions, the reduction often proceeds as a concerted two-electron, two-proton (2e⁻, 2H⁺) process, directly forming the hydroquinone. rsc.org At neutral or alkaline pH, the process can become more complex, involving stepwise electron and proton transfers (e.g., ECE, EEC, etc., where C represents a chemical step like protonation). For instance, at a pH close to 7, the reduction might involve two electrons and one proton. rsc.org

In Aprotic Solvents with Proton Donors: The addition of proton sources to a non-aqueous solvent can induce a shift from a simple EE mechanism to one involving protonation of the anionic species. With weak proton donors, the dianion (AQ²⁻) is protonated first. With stronger proton donors, even the radical anion (AQ•⁻) can be protonated, which can lead to a two-electron wave as the protonated radical (AQH•) is easier to reduce than the parent molecule. This can result in a mechanism where the second reduction potential becomes more positive than the first, leading to a single two-electron wave.

The presence of the intramolecular hydrogen bond in this compound adds another layer of complexity, influencing the kinetics and thermodynamics of these proton and electron transfer steps. researchgate.net

Influence of Hydrogen-Bonding and Proton Donating Additives on Electrochemistry

Both intramolecular and intermolecular hydrogen bonds play a crucial role in the electrochemistry of hydroxyanthraquinones. researchgate.netnih.gov

Intramolecular Hydrogen Bonding: As discussed previously, the internal hydrogen bond in this compound is a dominant factor. It pre-organizes the molecule and significantly stabilizes the reduced semiquinone species, making the first reduction potential more positive (easier reduction). rsc.orgmdpi.com

Intermolecular Hydrogen Bonding and Proton Donors: The addition of external hydrogen-bond donors (like alcohols) or proton donors (like phenols or acids) to non-aqueous solutions systematically alters the electrochemical response. nih.gov

Weak H-bond Donors (e.g., Methanol): Adding weak donors causes a positive shift in the reduction potentials, with the second wave shifting more significantly than the first. nih.gov This is because the more basic dianion (AQ²⁻) forms a stronger hydrogen bond with the additive than the radical anion (AQ•⁻). As the concentration of the additive increases, the two waves can merge into a single two-electron process. nih.gov

Strong H-bond/Proton Donors (e.g., Phenols, Benzoic Acid): Stronger proton donors can lead to quantitative formation of hydrogen-bonded complexes with the reduced species. nih.gov This can result in a single, quasi-reversible two-electron reduction wave. nih.gov In the presence of very strong proton donors, the reduction can become irreversible, facilitated by rapid proton transfer to the radical anion and dianion, followed by further chemical reactions. nih.gov

Studies have shown a linear relationship between the positive shift in redox potentials and the concentration of the added alcohol, allowing for the calculation of thermodynamic association constants for the hydrogen-bonded complexes. The strength of this interaction depends on both the basicity of the quinone anion and the acidity of the additive.

Applications in Electrochemical Sensing (e.g., Catechol Detection)

The well-defined redox behavior of anthraquinone derivatives makes them attractive candidates for modifying electrodes to create electrochemical sensors. The core principle relies on the ability of the immobilized quinone/hydroquinone system to electrocatalytically mediate the oxidation or reduction of a target analyte.

Catechol (CC) and its isomer hydroquinone (HQ) are important environmental pollutants that are electrochemically active. nih.gov Their detection often relies on their oxidation to the corresponding quinones. However, on bare electrodes, this process can require a high overpotential and the oxidation peaks for different isomers can overlap. nih.gov

An electrode modified with a suitable mediator, such as an anthraquinone derivative, can facilitate the electron transfer at a lower potential and improve selectivity. The proposed mechanism for catechol detection would involve the electrochemically generated oxidized form of the anthraquinone (AQ) on the electrode surface, which in turn chemically oxidizes catechol to o-benzoquinone, while itself being reduced to the hydroquinone form (AQH₂). The sensor then electrochemically re-oxidizes AQH₂ back to AQ, generating a catalytic current that is proportional to the catechol concentration.

While specific studies detailing the use of this compound for catechol sensing are not prominent, its established reversible electrochemical properties and the known ability of quinones to catalyze catechol oxidation make it a strong potential candidate for such applications. rsc.orgnih.gov The development of sensors often involves immobilizing redox mediators like anthraquinones onto stable, high-surface-area materials like carbon nanotubes or graphene to enhance the catalytic signal and durability.

Photophysical Properties and Photochemical Reactivity Studies

Absorption and Emission Characteristics and Spectral Shifts

The electronic absorption spectrum of anthraquinone (B42736) derivatives is characterized by several absorption bands in the UV-Visible region. Typically, strong bands observed between 200-350 nm are attributed to π→π* electronic transitions within the fused aromatic rings and quinone structure. ikm.org.mynih.gov A weaker, longer-wavelength band, often appearing near 400 nm, is assigned to the n→π* transition. nih.gov

The presence of powerful electron-donating (auxochromic) groups such as hydroxyl and methylamino at the 1 and 4 positions causes a significant bathochromic shift (a shift to longer wavelengths) of the absorption bands into the visible region. ikm.org.myresearchgate.net This shift is a result of the extension of the conjugated π-electron system through the interaction of the substituents' lone pair electrons with the anthraquinone core. beilstein-journals.org The donor capacity of these substituents influences the extent of this shift, with the methylamino group generally having a stronger effect than a hydroxyl or primary amino group. researchgate.net This extended conjugation is responsible for the compound's characteristic color.

Upon excitation, 1-hydroxy-4-(methylamino)anthraquinone exhibits fluorescence. The emission spectrum is also influenced by its molecular structure. For a closely related derivative, an excitation maximum has been recorded at 420 nm with a corresponding emission maximum at 556 nm in deionized water. liberty.edu The difference between the absorption and emission maxima is known as the Stokes shift.

Table 1: Spectral Characteristics of a this compound Derivative

| Property | Wavelength (nm) | Solvent |

|---|---|---|

| Excitation Maximum | 420 | Deionized Water |

| Emission Maximum | 556 | Deionized Water |

Data derived from a study on a closely related anthraquinone derivative liberty.edu.

Fluorescence Quantum Yield and Lifetimes

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are highly sensitive to the molecular structure and environment.

For aminoanthraquinones, the introduction of a methyl group to the amino substituent can significantly influence de-excitation pathways. Studies on the analogous compound 1-N-methylamino-9,10-anthraquinone (1-MAAQ) indicate that the non-radiative de-excitation channel is more dominant compared to its primary amine counterpart, 1-amino-9,10-anthraquinone (1-AAQ). researchgate.net This is often attributed to the stronger intramolecular hydrogen bond formed by the methylamino group, which can promote non-radiative decay processes like internal conversion and thus lower the fluorescence quantum yield. researchgate.net The lifetime of the excited state is directly related to the competition between radiative (fluorescence) and non-radiative decay rates. An increase in non-radiative processes typically leads to a shorter fluorescence lifetime.

Table 2: Factors Influencing Quantum Yield and Lifetime in Substituted Anthraquinones

| Factor | Influence on Quantum Yield (Φf) | Influence on Lifetime (τ) | Rationale |

|---|---|---|---|

| Strong Intramolecular H-Bonding | Decrease | Decrease | Promotes efficient non-radiative decay pathways. researchgate.net |

| Increased Solvent Polarity | Decrease | May Decrease | Stabilizes charge transfer states, which can enhance non-radiative decay. nih.gov |

Effects of Intramolecular Hydrogen Bonding on Photophysical Properties

The structure of this compound allows for the formation of two intramolecular hydrogen bonds (IHBs). These occur between the hydrogen of the 1-hydroxy group and the oxygen of the adjacent C9-carbonyl group, and between the hydrogen of the 4-methylamino group and the oxygen of the C10-carbonyl group. These interactions result in the formation of stable six-membered pseudo-rings. researchgate.net

These IHBs are classified as Resonance-Assisted Hydrogen Bonds (RAHBs), where the hydrogen bond strength is enhanced by π-electron delocalization within the chelate ring. mdpi.comnih.gov The presence and strength of these IHBs are critical in determining the molecule's photophysical behavior. mdpi.com The IHB involving the N-H group in 1-methylaminoanthraquinone has been shown to be stronger than that in 1-aminoanthraquinone. researchgate.net This strengthened hydrogen bond facilitates an efficient channel for the dissipation of energy from the excited state through non-radiative pathways, thereby influencing both the fluorescence quantum yield and lifetime. researchgate.net This process of energy dissipation often involves an excited-state intramolecular proton transfer (ESIPT), where the proton shuttles from the donor (e.g., -OH or -NH) to the acceptor (C=O) in the excited state. researchgate.net

Solvent Polarity Dependence of Photophysical Parameters

The photophysical properties of anthraquinone dyes are often strongly dependent on the solvent environment. nih.govresearchgate.net This sensitivity arises from changes in the interaction between the dye molecule and the surrounding solvent molecules. For similar anthraquinone derivatives, an increase in solvent polarity has been shown to cause a bathochromic (red) shift in the emission spectra, while the absorption spectra may exhibit a hypsochromic (blue) shift. nih.gov

The observed shifts are related to the different dipole moments of the molecule in its ground and excited states. The bathochromic shift in fluorescence with increasing solvent polarity suggests that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. researchgate.net Furthermore, the fluorescence quantum yield of related compounds has been observed to decrease linearly with increasing solvent polarity, indicating that polar environments enhance non-radiative decay pathways. nih.gov

Interestingly, studies on the related 1-N-methylamino-9,10-anthraquinone have shown unusual deviations in nonpolar solvents compared to a linear, polarity-dependent behavior in solvents of moderate to higher polarities. This suggests the adoption of different molecular geometries: a nonplanar structure in nonpolar solvents and a more planar, intramolecular charge transfer (ICT) structure in polar solvents. researchgate.net

Table 3: General Solvent Effects on Photophysical Parameters of Amino-Hydroxy Anthraquinones

| Solvent Property | Absorption λmax | Emission λmax | Fluorescence Quantum Yield |

|---|

Photoinduced Electron Transfer Dynamics

The anthraquinone core is a well-known electron acceptor and is frequently used as a moiety in designing systems for studying photoinduced electron transfer (PET). rsc.orgrsc.org PET is a fundamental process where an electron is transferred from a photoexcited donor to an acceptor, resulting in a charge-separated state. preprints.org

In the context of this compound interacting with an electron donor molecule, the process would typically begin with the absorption of light by one of the species. If the donor is excited, it can transfer an electron to the LUMO (Lowest Unoccupied Molecular Orbital) of the anthraquinone acceptor. preprints.org This creates a radical cation of the donor and a radical anion of the anthraquinone. The efficiency and rate of this PET process are governed by several factors, including the distance between the donor and acceptor, their relative orientation, the redox potentials of the pair, and the electronic coupling between them, which can be influenced by orbital symmetry. nih.gov The resulting charge-separated state is transient and will eventually return to the ground state through charge recombination, a process that should ideally be slower than charge separation for applications in energy conversion. preprints.org

Photochromism and Photo-Reactivity Mechanisms

While information on true photochromism (a reversible change in color upon light exposure) for this compound is not widely reported, the photochemical reactivity of related anthraquinones is well-documented. Substituted anthraquinones can undergo photochemical reactions, particularly photosubstitution. rsc.org

Studies have shown that the substitution pattern of amino- and hydroxy-anthraquinones under irradiation can differ significantly. For instance, when irradiated with visible light in the presence of sodium sulfite, 1-methylaminoanthraquinone gives exclusively the sodium 2-sulphonate. In contrast, 1-hydroxyanthraquinone (B86950) under similar conditions yields a mixture of the 2- and 4-sulfonates, as well as the 2,4-disulfonate. rsc.org This difference in regioselectivity has been rationalized using molecular orbital theory, highlighting how the nature of the substituent (-OH vs. -NHCH₃) directs the photochemical outcome. rsc.org This reactivity indicates that this compound possesses pathways for irreversible photochemical transformation, a crucial consideration for its stability as a dye.

Biological Interaction Mechanisms and Structure Activity Relationships

Molecular Interaction with Biological Macromolecules

The planar tricyclic system of anthraquinones is fundamental to their ability to interact with biological targets such as nucleic acids and proteins, which underpins their diverse biochemical and pharmacological effects. researchgate.net

Anthraquinone (B42736) derivatives are well-known for their ability to bind to DNA, a primary mechanism for their cytotoxic and anti-cancer activities. nih.gov This interaction can occur through two main modes: intercalation and external binding.